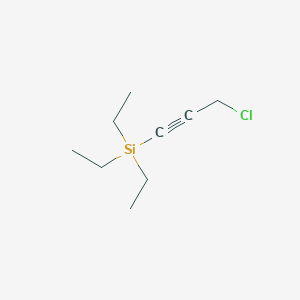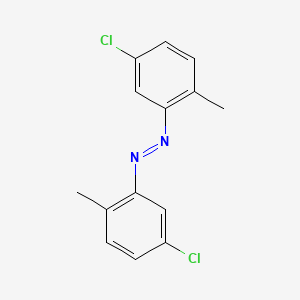
1,2,3,4,5,6-Hexaphenyl-1,2,4,5,3,6-tetrazadiborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexaphenyl-1,2,4,5,3,6-tetrazadiborinane is a complex organoboron compound characterized by its unique structure, which includes six phenyl groups attached to a tetrazadiborinane core
Preparation Methods
The synthesis of 1,2,3,4,5,6-Hexaphenyl-1,2,4,5,3,6-tetrazadiborinane typically involves the reaction of boron-containing precursors with phenyl-substituted reagents under controlled conditions. One common synthetic route includes the use of boron trichloride and phenylhydrazine, followed by a series of condensation and cyclization reactions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene. Industrial production methods may involve scaling up these reactions in larger reactors with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2,3,4,5,6-Hexaphenyl-1,2,4,5,3,6-tetrazadiborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of boron-nitrogen bonds.
Substitution: The phenyl groups in the compound can undergo electrophilic substitution reactions with reagents like bromine or chlorine, forming halogenated derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions often involve specific temperatures, solvents, and inert atmospheres to ensure the desired transformations.
Major Products: The major products formed from these reactions include oxidized boron compounds, reduced boron-nitrogen derivatives, and halogenated phenyl compounds.
Scientific Research Applications
1,2,3,4,5,6-Hexaphenyl-1,2,4,5,3,6-tetrazadiborinane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other boron-containing compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems and bioimaging agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components and induce apoptosis.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,2,3,4,5,6-Hexaphenyl-1,2,4,5,3,6-tetrazadiborinane exerts its effects involves its interaction with molecular targets through its boron and nitrogen atoms. These interactions can lead to the formation of stable complexes with proteins, nucleic acids, and other biomolecules. The pathways involved include the inhibition of enzymatic activity, disruption of cellular signaling, and induction of oxidative stress, which can result in cell death or altered cellular functions.
Comparison with Similar Compounds
1,2,3,4,5,6-Hexaphenyl-1,2,4,5,3,6-tetrazadiborinane can be compared with other similar compounds, such as:
3,6-Dimethyl-1,2,3,4,5,6-Hexaphenyl-1,2,4,5-Tetraaza-3,6-Disilacyclohexane: This compound contains silicon atoms instead of boron, leading to different chemical properties and reactivity.
Cyclotrisiloxane, Hexaphenyl-: This compound has a similar hexaphenyl structure but with a siloxane core, which affects its stability and applications.
The uniqueness of this compound lies in its boron-nitrogen core, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
13831-68-0 |
|---|---|
Molecular Formula |
C36H30B2N4 |
Molecular Weight |
540.3 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis-phenyl-1,2,4,5,3,6-tetrazadiborinane |
InChI |
InChI=1S/C36H30B2N4/c1-7-19-31(20-8-1)37-39(33-23-11-3-12-24-33)41(35-27-15-5-16-28-35)38(32-21-9-2-10-22-32)42(36-29-17-6-18-30-36)40(37)34-25-13-4-14-26-34/h1-30H |
InChI Key |
PRFXPJSUFJJBEF-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(N(B(N(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


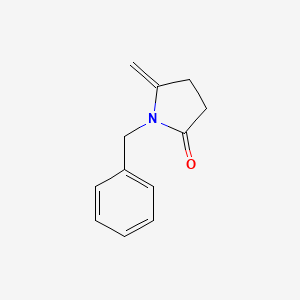
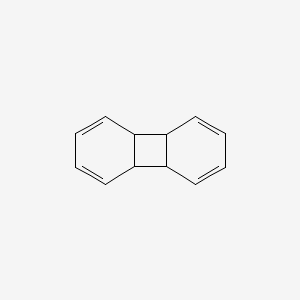
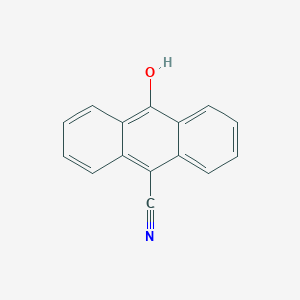
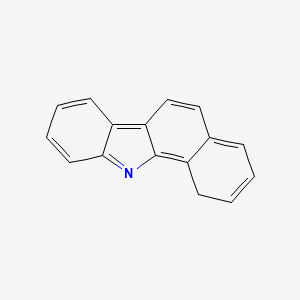

![3-(Phenylmethyl)[1,1'-biphenyl]-4-ol](/img/structure/B14716136.png)
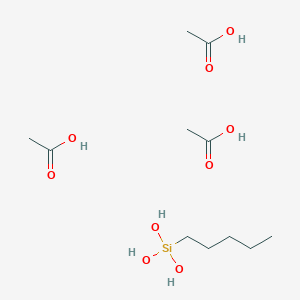
![1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14716141.png)
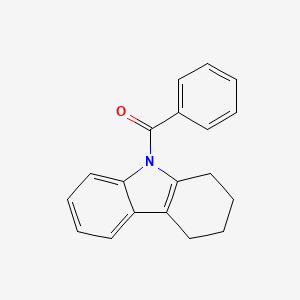

![1-Methyl-1-azoniabicyclo[2.2.2]octane](/img/structure/B14716162.png)
